Cas no 2241877-02-9 ((2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid)

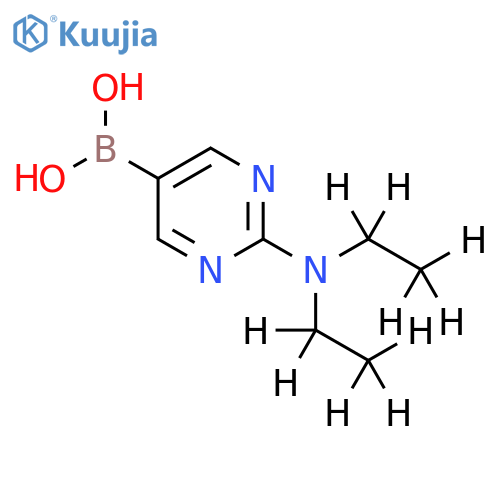

2241877-02-9 structure

商品名:(2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid

CAS番号:2241877-02-9

MF:C8H14BN3O2

メガワット:195.026661396027

CID:5144297

(2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid

-

- インチ: 1S/C8H14BN3O2/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3

- InChIKey: PJIPMXYCVBTHQD-UHFFFAOYSA-N

- ほほえんだ: N(C1=NC=C(B(O)O)C=N1)(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H]

(2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904321-25mg |

(2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid |

2241877-02-9 | 95% | 25mg |

¥72,000.00 | 2022-10-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904321-5mg |

(2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid |

2241877-02-9 | 95% | 5mg |

¥26,962.00 | 2022-10-10 |

(2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid 関連文献

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

2241877-02-9 ((2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid) 関連製品

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 61549-49-3(9-Decenenitrile)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量